
2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate is a synthetic organic compound It is characterized by the presence of fluorine atoms, an isopropylidene group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative.
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).
Protection: Protection of hydroxyl groups using isopropylidene groups.
Esterification: Formation of the benzoate ester using benzoic acid and a coupling reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoate ester.
Reduction: Reduction reactions could target the ester or the fluorinated carbon atoms.
Substitution: Nucleophilic substitution reactions could occur at the fluorinated carbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorine Chemistry: Studied for its unique properties due to the presence of fluorine atoms.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for potential therapeutic applications, particularly in antiviral or anticancer research.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2,2-difluoro-D-ribose: A simpler fluorinated sugar derivative.
2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-ribose: Similar structure but without the benzoate ester.
Uniqueness
The presence of both fluorine atoms and a benzoate ester makes 2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate unique. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20F2O6 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
[(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate |
InChI |
InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13-/m1/s1 |
InChI Key |
OMWGKDXWCKGRHY-CHWSQXEVSA-N |
Isomeric SMILES |
CCOC(=O)C([C@@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |
Canonical SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


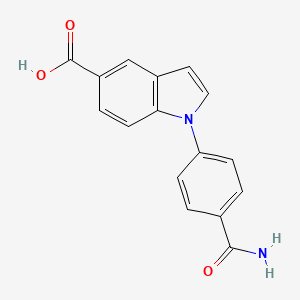
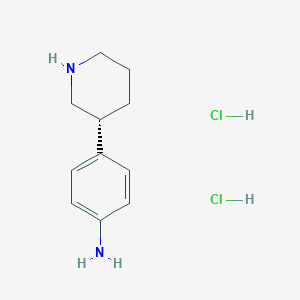
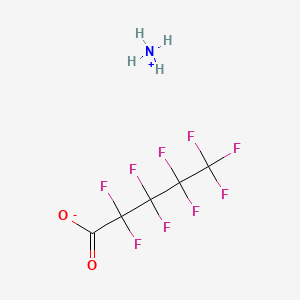

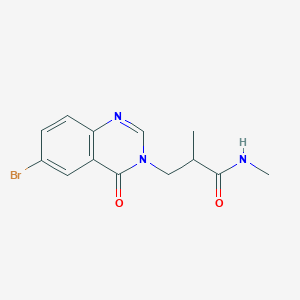
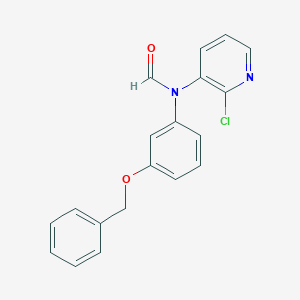
![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
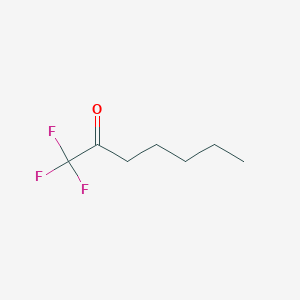
![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
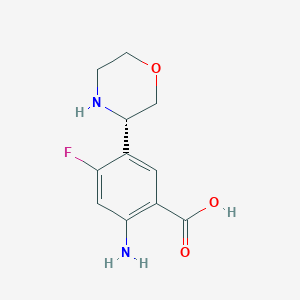
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)
![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)
![1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12847288.png)
